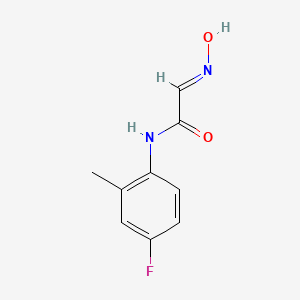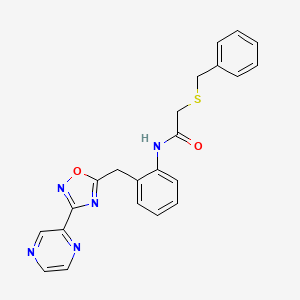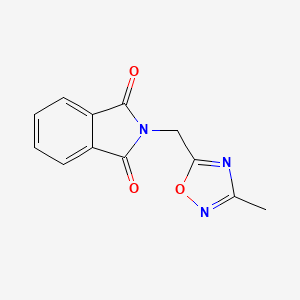![molecular formula C30H27N3O2S2 B2481567 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 307513-58-2](/img/structure/B2481567.png)
2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine derivatives are a significant class of heterocyclic compounds with diverse biological activities and applications in medicinal chemistry. They have been explored for various therapeutic potentials, including antitumor, antibacterial, and antiviral activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions, including condensation, cyclization, and functionalization processes. For instance, a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from specific reagents like ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) has been described, showcasing the complexity and versatility of synthetic strategies for pyrimidine compounds (H. Kanno et al., 1991).
Molecular Structure Analysis
Crystallographic studies offer insights into the molecular structures of pyrimidine derivatives, including bond lengths, angles, and conformations, which are crucial for understanding their chemical reactivity and interactions with biological targets. For example, the crystal structures of specific substituted pyrimidin-6(1H)-ones have been elucidated, providing details on molecular conformations and intermolecular interactions (C. Glidewell et al., 2003).
Applications De Recherche Scientifique
Antitumor and Antibacterial Potential
- Research has explored the use of pyrimidine derivatives, including 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, as potential inhibitors of thymidylate synthase, which could serve as antitumor and antibacterial agents. These compounds showed promising results against various human and microbial enzymes, suggesting their potential in cancer and bacterial infection treatment (Gangjee et al., 1996).
Anti-Inflammatory and Anti-Bacterial Activities
- Some pyrimidine derivatives have demonstrated significant anti-inflammatory and anti-bacterial activities. This suggests their use in developing new therapeutic drugs for treating inflammation and bacterial infections (Kale and Mene, 2013).
Insecticidal and Antimicrobial Potential
- Pyrimidine-linked pyrazole heterocyclics, including some pyrimidine derivatives, have been synthesized and evaluated for their insecticidal and antimicrobial potential. This indicates their application in agriculture and microbial infection control (Deohate and Palaspagar, 2020).
Protein Interaction Studies
- p-Hydroxycinnamic acid derivatives, including pyrimidine compounds, have been synthesized and studied for their interaction with bovine serum albumin. This research contributes to understanding protein-drug interactions, crucial for drug design and development (Meng et al., 2012).
Dual Inhibitor Potential in Cancer Therapy
- Some pyrimidine derivatives have been investigated as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. This dual inhibition property makes them promising candidates in cancer therapy (Gangjee et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2S2/c1-19-17-24(20(2)32(19)21-11-5-3-6-12-21)25(34)18-36-30-31-28-27(23-15-9-10-16-26(23)37-28)29(35)33(30)22-13-7-4-8-14-22/h3-8,11-14,17H,9-10,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTIMXGUZNHFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea](/img/structure/B2481486.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)

![6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)





![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)